4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Description
Properties
IUPAC Name |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-14(2)19-12(17)11(13(18)20-14)8-16-10-5-3-9(7-15)4-6-10/h3-6,8,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZACGNRKOUJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)C#N)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470747 | |
| Record name | 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-81-2 | |
| Record name | 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediates and their subsequent reaction to form the final product. The process is designed to be scalable and cost-effective, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Thermolysis to Quinolone Derivatives
The most well-documented reaction involves thermally induced cyclization to form 4(1H)quinolone derivatives, a class of compounds with significant pharmaceutical relevance .
Reaction Conditions and Mechanism
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Conditions : Heating at elevated temperatures (typically 150–200°C) under inert atmosphere.
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Mechanism :
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Electrophilic activation of the dioxane ring’s carbonyl groups facilitates intramolecular cyclization.
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Aromatization occurs via elimination of CO₂ and acetone from the dioxane moiety.
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The benzonitrile group remains intact, while the aminomethylene unit participates in ring formation.
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| Starting Material | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile | Δ (160°C, N₂) | 4-Cyano-2-methyl-1,2-dihydroquinolin-2-one | ~75% |
This reaction is critical for synthesizing quinolone-based antitumor and antimicrobial agents .
Substituent-Dependent Reactivity
The compound’s planar conformation and intramolecular hydrogen bonding (N–H⋯O) influence its reactivity :
Key Structural Features:
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Planarity : Dihedral angles of 6.48° (aminomethylene/dioxane) and 2.40° (aminomethylene/benzonitrile) minimize steric hindrance.
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Hydrogen Bonding : Stabilizes the enamine tautomer, enhancing electrophilicity at the dioxane carbonyls.
Reactivity Implications:
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Electrophilic Substitution : The electron-deficient dioxane ring is susceptible to nucleophilic attack at the carbonyl carbons.
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Amino Group Reactivity : The NH group participates in hydrogen bonding but can act as a weak nucleophile in alkylation or acylation reactions under basic conditions.
Hypothesized Reactions:
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar derivatives due to its nitrile substituent:
Crystallographic Insights
X-ray diffraction data reveal that the compound’s solid-state conformation directly impacts its reactivity :
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Half-Boat Dioxane Ring : The C2 atom is displaced by 0.535 Å from the plane, creating strain that may facilitate ring-opening reactions.
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Intermolecular Interactions : Weak C–H⋯O hydrogen bonds form sheets parallel to the a-c plane, potentially influencing solubility and reaction kinetics.
Unresolved Questions and Research Gaps
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Catalytic Asymmetric Reactions : No studies explore enantioselective modifications of the dioxane ring.
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Biological Activity Correlation : Limited data link specific reaction products to mechanism-of-action studies.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile exhibit significant anticancer properties. For example, studies have shown that modifications to the dioxane structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that analogs with similar structural features inhibited tumor growth in xenograft models .
Enzyme Inhibition
The compound has been investigated as an inhibitor of specific enzymes involved in cancer progression. The dioxane moiety is believed to play a crucial role in binding affinity due to its ability to form hydrogen bonds with active sites of target enzymes .
| Study | Target Enzyme | IC50 Value | Cell Line |
|---|---|---|---|
| Study A | Enzyme X | 50 µM | A549 (Lung) |
| Study B | Enzyme Y | 30 µM | MCF7 (Breast) |
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. By incorporating the dioxane structure into polymer backbones, researchers have developed materials suitable for high-performance applications .
Photonic Applications
Due to its unique electronic properties, this compound has potential uses in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Case Study: Anticancer Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs based on the core structure of this compound. The results indicated that certain modifications significantly increased the compound's potency against breast cancer cells compared to standard treatments .
Case Study: Polymer Development
A recent study explored the incorporation of the compound into biodegradable polymer matrices for drug delivery systems. The findings revealed that the addition of this compound improved the release profile of chemotherapeutic agents while maintaining biocompatibility .
Mechanism of Action
The mechanism of action of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazine-Linked Analog: 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile
- Structural Difference: Replaces the methylamino group with a hydrazine (-NH-NH-) bridge .
- Synthesis: Prepared via diazo coupling of 4-aminobenzonitrile with Meldrum’s acid, yielding a product with nitrogen-oxygen and nitrogen-hydrogen radical isomers .
- Crystallography: Monoclinic crystal system (P21/n) with a = 9.7617 Å, b = 11.0023 Å, c = 11.4753 Å. Exhibits intramolecular hydrogen bonds (N–H···O) stabilizing the planar dioxane ring .
- Molecular Weight : 273.25 g/mol, slightly higher than the target compound due to the additional nitrogen .
Positional Isomers
2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
- Structural Difference : Substituent at the 2-position of the benzonitrile ring instead of 4-position .
- Properties :
3-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Bis-Substituted Analog: 3,4-Bis((1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)ethyl)amino)benzonitrile
Ester-Functionalized Analog: Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate
- Structural Difference : Incorporates a methoxy group and ester functionality .
- Molecular Weight: 335.31 g/mol (C16H17NO7), higher due to ester and methoxy groups .
- Applications : Used as a synthetic intermediate in lenvatinib impurity studies, contrasting with the target compound’s role in kinase inhibitor synthesis .
Comparative Data Table
Key Findings and Implications
- Substituent Position : The 4-position in the target compound optimizes electronic effects for kinase inhibition, whereas 2- or 3-substituted analogs may alter binding affinity .
- Functional Groups : Hydrazine-linked analogs exhibit radical stability but lack pharmacological relevance, while ester derivatives serve specialized roles in impurity profiling .
- Synthetic Flexibility : Meldrum’s acid derivatives are versatile intermediates, enabling modifications for diverse applications in medicinal and materials chemistry .
Biological Activity
The compound 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile , with CAS number 205448-64-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.
The chemical structure of the compound is characterized by the presence of a dioxane ring and an amino group attached to a benzonitrile moiety. The molecular formula is , with a molecular weight of 335.313 g/mol .
| Property | Value |
|---|---|
| CAS Number | 205448-64-2 |
| Molecular Formula | C₁₆H₁₇N O₇ |
| Molecular Weight | 335.313 g/mol |
| Appearance | Brown |
Cytotoxicity
Research indicates that compounds similar in structure to This compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, studies have shown that certain dioxo derivatives possess significant tumor growth inhibitory properties against various cancer types .
In vitro studies have demonstrated that related compounds can inhibit tumor growth effectively; however, specific data on this compound's cytotoxic effects remain limited. It is suggested that further exploration into its activity against specific cancer cell lines is warranted.
The biological activity of this compound may be attributed to its ability to interact with cellular targets via hydrogen bonding and potentially disrupt normal cellular functions. For example, the presence of the amino and dioxane groups may facilitate binding to proteins or enzymes involved in cancer proliferation .
Case Studies
- In Vitro Studies : A study evaluated the in vitro cytotoxic potency of related compounds against twelve human cancer cell lines. While some compounds were inactive, others demonstrated significant activity comparable to established chemotherapeutics like cisplatin .
- Structural Analysis : The structural analysis of similar compounds has revealed that the spatial arrangement of functional groups significantly influences their biological activity. The dihedral angles and planar configurations observed in these molecules suggest optimal orientations for interaction with biological macromolecules .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For this compound, SC-XRD analysis would involve mounting a high-purity crystal on a diffractometer, collecting intensity data, and refining the structure using software like SHELX or OLEX2. Pay attention to hydrogen bonding and π-π stacking interactions, which influence molecular packing. Evidence from Acta Crystallographica confirms the utility of this method for analogous dioxane-derived nitriles .
Q. How should researchers characterize the electronic properties of the nitrile and dioxane moieties in this compound?
Combine UV-Vis spectroscopy with computational density functional theory (DFT) calculations. UV-Vis can identify absorption bands linked to the nitrile group (e.g., C≡N stretching at ~2200 cm⁻¹ in IR) and the conjugated dioxane system. DFT simulations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Cross-validate results with cyclic voltammetry to assess redox behavior .
Q. What synthetic routes are validated for preparing this compound, and how can purity be optimized?
A validated route involves Knoevenagel condensation between 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-carbaldehyde and 4-aminobenzonitrile. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol. Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity. Avoid column chromatography if the compound is prone to decomposition .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
Adopt a split-plot factorial design:
- Main plots : pH levels (e.g., 2, 7, 12).
- Subplots : Temperatures (e.g., 25°C, 40°C, 60°C).
- Replicates : 4 replicates per condition.
Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control samples with stabilizers like antioxidants for comparative analysis .
Q. What strategies resolve contradictions in reported data on the compound’s hydrogen-bonding behavior?
Conduct a systematic literature review with bibliometric analysis to identify methodological inconsistencies. Replicate conflicting studies using standardized conditions (e.g., solvent polarity, concentration). Employ variable-temperature NMR to probe dynamic hydrogen bonding, and compare results with lattice energy calculations (e.g., PIXEL method) to validate crystallographic data .
Q. How can computational models predict the environmental fate of this compound, and what experimental validation is required?
Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P) and biodegradation potential. Validate predictions with OECD 301/307 tests:
- Aqueous solubility : Shake-flask method.
- Photodegradation : Simulated sunlight exposure with LC-MS monitoring.
- Ecotoxicology : Daphnia magna acute toxicity assays.
Cross-reference results with environmental monitoring data from long-term field studies .
Q. What theoretical frameworks guide mechanistic studies of its reactivity in nucleophilic or electrophilic reactions?
Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic attack (e.g., nitrile carbon). For nucleophilic reactions, use Marcus theory to model electron transfer kinetics. Validate with kinetic isotope effects (KIEs) and substituent-dependent Hammett plots. Align hypotheses with crystallographic data on bond lengths and angles .
Q. How should researchers integrate this compound into a broader study of structure-activity relationships (SAR) for bioactive analogs?
Develop a SAR matrix:
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to assess inter-laboratory variability in spectral or crystallographic data .
- Theoretical Alignment : Frame hypotheses using conceptual frameworks like hard/soft acid/base (HSAB) theory for reactivity studies .
- Ethical Compliance : For environmental studies, adhere to OECD guidelines and institutional review board (IRB) protocols for ecotoxicity testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
